An In-depth Technical Guide to the Chemical Structure Elucidation of N,N-Bis(cyanoethyl)aniline
An In-depth Technical Guide to the Chemical Structure Elucidation of N,N-Bis(cyanoethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure elucidation of N,N-Bis(cyanoethyl)aniline, a tertiary aromatic amine with applications as a chemical intermediate. This document details the key analytical techniques and experimental protocols necessary for its identification and characterization, presenting quantitative data in a clear and accessible format.
Chemical Identity and Physical Properties
N,N-Bis(cyanoethyl)aniline, with the chemical formula C₁₂H₁₃N₃, is systematically named 3,3'-(phenylimino)dipropionitrile.[1][2] It is a solid at room temperature, often appearing as a light beige or yellow to brown crystalline powder.[3][4] Key physical and chemical properties are summarized in Table 1.
| Property | Value | Reference |
| CAS Number | 1555-66-4 | [5][6] |
| Molecular Weight | 199.25 g/mol | [3] |
| Melting Point | 81-84 °C | [5] |
| Boiling Point | 175 - 180 °C (at 0.3 torr) | [3] |
| Appearance | Light beige to yellow/brown crystalline powder | [3][4] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane. |
Synthesis of N,N-Bis(cyanoethyl)aniline
The primary synthetic route to N,N-Bis(cyanoethyl)aniline is the Michael addition of aniline to acrylonitrile.[7] This reaction involves the nucleophilic attack of the nitrogen atom of aniline on the β-carbon of the acrylonitrile double bond. The reaction is typically carried out in the presence of a catalyst.
Synthesis Workflow
The logical workflow for the synthesis and purification of N,N-Bis(cyanoethyl)aniline is depicted below.
Caption: Workflow for the synthesis and characterization of N,N-Bis(cyanoethyl)aniline.
Experimental Protocol: Michael Addition
Materials:
-
Aniline
-
Acrylonitrile
-
Catalyst (e.g., acetic acid, cupric acetate, or a Lewis acid like zinc chloride)[8]
-
Solvent (e.g., methanol, ethanol, or water)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine aniline and the chosen solvent.
-
Add the catalyst to the mixture.
-
While stirring, slowly add acrylonitrile to the flask. An excess of acrylonitrile is often used to favor the formation of the bis-adduct.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude product may precipitate upon cooling or after the addition of water.
Experimental Protocol: Purification
Materials:
-
Crude N,N-Bis(cyanoethyl)aniline
-
Appropriate recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent to dissolve the solid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Spectroscopic Characterization
The elucidation of the chemical structure of N,N-Bis(cyanoethyl)aniline is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum of N,N-Bis(cyanoethyl)aniline is expected to show distinct signals for the aromatic protons of the aniline ring and the aliphatic protons of the two cyanoethyl groups.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show signals for the different carbon environments in the molecule, including the aromatic carbons, the aliphatic carbons of the cyanoethyl chains, and the carbon of the nitrile group.
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Chemical Shift (ppm) | Assignment |
| ~7.2-7.4 (m) | Aromatic (ortho-H) |
| ~6.7-6.9 (m) | Aromatic (meta- & para-H) |
| ~3.6-3.8 (t) | -N-CH₂- |
| ~2.6-2.8 (t) | -CH₂-CN |
| Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The key characteristic absorption bands for N,N-Bis(cyanoethyl)aniline are summarized in Table 3.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | Aliphatic |
| ~2250 | C≡N stretch | Nitrile |
| ~1600, ~1500 | C=C stretch | Aromatic Ring |
| ~1350-1250 | C-N stretch | Aromatic Amine |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.
Electron Ionization (EI-MS): In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.
| m/z | Proposed Fragment |
| 199 | [M]⁺˙ (Molecular Ion) |
| 145 | [M - CH₂=CHCN]⁺ |
| 92 | [C₆H₅NH]⁺ |
| 77 | [C₆H₅]⁺ |
| Note: The relative intensities of the peaks can vary depending on the instrument and conditions. |
Logical Relationships in Structural Elucidation
The process of elucidating the structure of N,N-Bis(cyanoethyl)aniline from its analytical data follows a logical progression, as illustrated in the diagram below.
Caption: Logical flow for the structural elucidation of N,N-Bis(cyanoethyl)aniline.
Conclusion
The structural elucidation of N,N-Bis(cyanoethyl)aniline is a systematic process that combines synthetic chemistry with modern analytical techniques. By carefully performing the synthesis and purification, and by thoroughly analyzing the data from NMR, IR, and mass spectrometry, the identity and purity of the compound can be unequivocally confirmed. This guide provides the necessary foundational knowledge and experimental framework for researchers and professionals working with this and similar chemical entities.
References
- 1. 1555-66-4(N,N-Bis(2-cyanoethyl)aniline) | Kuujia.com [kuujia.com]
- 2. echemi.com [echemi.com]
- 3. China CAS NO.1555-66-4 N,N-Bis(cyanoethyl)aniline/High quality/Best price/In stock factory and manufacturers | Mit-ivy [mit-ivy.com]
- 4. Tristar Intermediates Pvt. Ltd. - Personal Care & Homecare Additives: N, N-Di-[2-Cyanoethyl] Aniline (DC-22) [tristarintermediates.org]
- 5. N,N-Bis(cyanoethyl)aniline | 1555-66-4 [chemicalbook.com]
- 6. 1555-66-4 Cas No. | NN-Bis(2-cyanoethyl)aniline | Apollo [store.apolloscientific.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. CN102241606B - Clean production method of N-cyanoethylaniline - Google Patents [patents.google.com]
